3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride
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Overview
Description
3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride is a fluorinated organic compound with the molecular formula C5F10O. It is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific and industrial applications, particularly in the field of organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride typically involves the reaction of hexafluoroacetone with hydrogen fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3F6O+HF→C5F10O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atoms, which make the carbonyl carbon highly electrophilic.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced products under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. Common acids include hydrochloric acid (HCl) and sulfuric acid (H2SO4), while bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives of the original compound, depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major products are alcohols or other reduced forms of the compound
Scientific Research Applications
3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its electrophilicity, making it a potent reagent in nucleophilic substitution reactions. The compound can also interact with biological molecules, such as enzymes and proteins, through hydrogen bonding and van der Waals interactions, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(trifluoromethyl)propionyl fluoride: Similar in structure but with fewer fluorine atoms, leading to different reactivity and applications.
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride:
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-: A more complex structure with additional fluorinated groups, leading to unique reactivity and uses .
Uniqueness
3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride is unique due to its high fluorine content, which imparts exceptional thermal stability and reactivity. This makes it a valuable compound in various fields, from organic synthesis to materials science.
Properties
IUPAC Name |
3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O/c6-1(16)2(3(7,8)9,4(10,11)12)5(13,14)15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJYQKAJBSOOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503448 |
Source
|
Record name | 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1813-18-9 |
Source
|
Record name | 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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